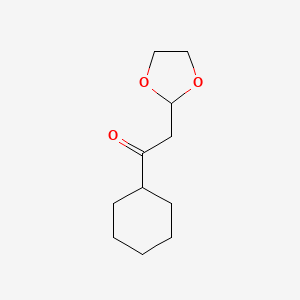

![molecular formula C8H9N3 B1396053 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-44-6](/img/structure/B1396053.png)

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

Vue d'ensemble

Description

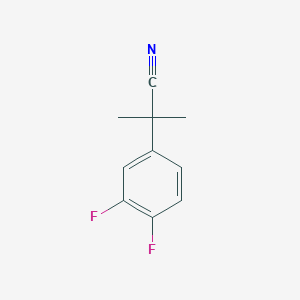

“2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8N2. It has an average mass of 132.163 Da and a monoisotopic mass of 132.068741 Da . This compound belongs to the class of organic compounds known as pyrrolopyridines, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of New Compounds

2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is involved in the synthesis of new chemical compounds. For instance, it's used in the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, a process involving room-temperature reactions and characterized by spectral and microanalytical data (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Creation of Pyrrolo-Pyridines

It plays a role in the creation of pyrrolo-pyridines. The deprotonation of 3-methylazines, followed by reaction with benzonitile, forms an intermediate that cyclises to give 2-phenyl[1H]-pyrrolo[2,3-b]pyridine (Davis, Wakefield, & Wardell, 1992).

Preparation of 1H-Pyrrolo[2,3-b]pyridines

Research demonstrates various routes for preparing 1H-pyrrolo[2,3-b]pyridines, involving modifications of Madelung- and Fischer-syntheses of indoles. These compounds undergo various reactions predominantly at the 3-position (Herbert & Wibberley, 1969).

Catalysis of Chemical Reactions

This compound is involved in Lewis acid-promoted cascade reactions of primary amine, 2-butynedioate, and propargylic alcohol, leading to the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates (Yin, Zhu, Wang, Lu, & Wang, 2013).

Use in Medical Research

In medical research, derivatives of this compound, such as N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines, are explored as inhibitors in tumor models (Ruel et al., 2008).

Synthesis of Gastric Acid Pump Inhibitors

1H-Pyrrolo[3,2-b]pyridines are synthesized to be potent inhibitors of gastric acid pump, showing the compound's pharmaceutical potential (Palmer et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various receptor tyrosine kinases .

Mode of Action

For instance, similar compounds have been reported to inhibit the action of their targets .

Biochemical Pathways

Similar compounds have been reported to affect various signaling pathways, including those involved in cell proliferation and migration .

Pharmacokinetics

Similar compounds have been reported to undergo various metabolic processes, including both oxidation and conjugation reactions .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Orientations Futures

The future directions for “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” are primarily focused on its potential as a cancer therapeutic. Its potent activities against FGFR1, 2, and 3 make it an attractive candidate for further development and optimization . Additionally, the PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Analyse Biochimique

Biochemical Properties

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), where it acts as an inhibitor. This interaction is significant because FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis . Additionally, this compound has been shown to inhibit the phosphorylation of AKT and S6 proteins, which are part of the PI3K/AKT/mTOR signaling pathway . This pathway is critical for regulating cell survival, proliferation, and metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as SW620 and HeLa cells, this compound exhibits antiproliferative activities, effectively inhibiting cell growth and inducing apoptosis . It also influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in the PI3K/AKT/mTOR pathway, thereby disrupting cell survival and proliferation signals . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, inhibiting their kinase activity and preventing the downstream signaling that promotes cell growth and survival . This compound also interacts with other biomolecules, such as AKT and S6 proteins, inhibiting their phosphorylation and thereby disrupting the PI3K/AKT/mTOR signaling pathway . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and alteration of gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or adaptation of the cells to the compound’s presence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products are then conjugated with various molecules, such as glucuronic acid or sulfate, to facilitate their excretion from the body. This compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be transported to specific organelles, such as the mitochondria or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within the cell can influence its efficacy and the nature of its interactions with biomolecules.

Propriétés

IUPAC Name |

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHBOXJWQVLSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269564 | |

| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936243-44-6 | |

| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936243-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)

![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)

![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B1395984.png)

![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)